molecular formula C20H24FN5O3S B2983771 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705243-53-3

3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2983771
CAS No.: 1705243-53-3
M. Wt: 433.5
InChI Key: RCYLUDLLGBWVIJ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole may exhibit interesting pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through reductive amination or other suitable coupling reactions.

    Sulfonylation of the Pyrazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the oxadiazole ring might participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
  • 3-(2-bromophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
  • 3-(2-methylphenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability. This makes the compound unique and potentially more effective in its applications compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3S/c1-13-19(14(2)25(3)23-13)30(27,28)26-10-6-7-15(12-26)11-18-22-20(24-29-18)16-8-4-5-9-17(16)21/h4-5,8-9,15H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLUDLLGBWVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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